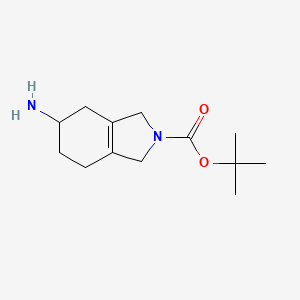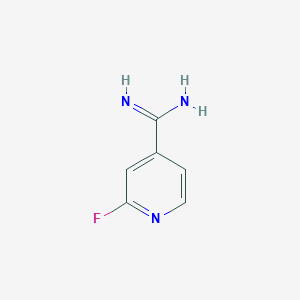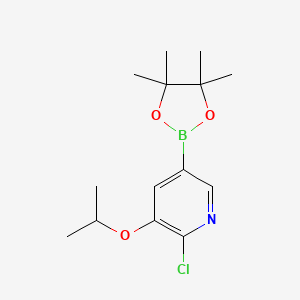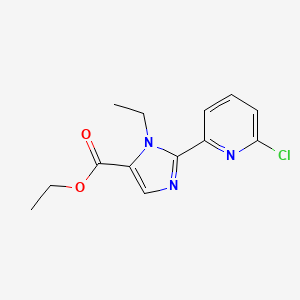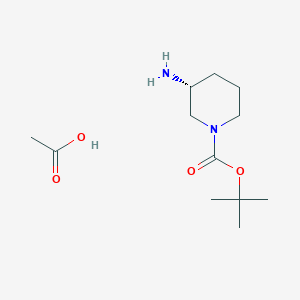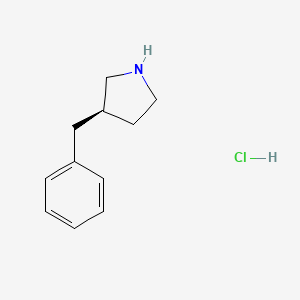![molecular formula C15H11NO2 B11774766 4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one](/img/structure/B11774766.png)
4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one is a heterocyclic compound with a unique structure that includes a benzoxazine ring fused with a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one can be achieved through several methods. One common approach involves the condensation of oximes with 4-oxocarboxylic acids and their derivatives under protic polar solvents, basic media, and long reaction times . Another method includes the use of Grignard reagents, metal catalysts, phosphorus compounds, and reactions involving nitro compounds . These processes, while effective, often require numerous reaction steps, expensive reagents, and long reaction times.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of metal hydrides or catalytic hydrogenation.
Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial growth by targeting dihydrofolate reductase (DHFR) and other antimicrobial targets . The compound’s structure allows it to bind effectively to these targets, disrupting essential biological processes in bacteria.
Comparison with Similar Compounds
4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one can be compared with other similar compounds, such as:
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one: This compound has a similar tricyclic fused structure and is used in the synthesis of bioactive compounds with antibacterial, anticoagulant, and antituberculosis activities.
2,4-Aryl-4-((arylsulfonyl)methyl)-4H-benzo[d][1,3]oxazines: These compounds are synthesized using similar methods and have applications in the development of functional materials and drugs.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2,3-benzoxazin-1-one |
InChI |
InChI=1S/C15H11NO2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(17)18-16-14/h2-9H,1H3 |
InChI Key |
IZSOBHPRSWUFIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11774693.png)
![2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole](/img/structure/B11774697.png)

![(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine](/img/structure/B11774713.png)
![N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11774717.png)

